(+/-)-Haloxyfop-d4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

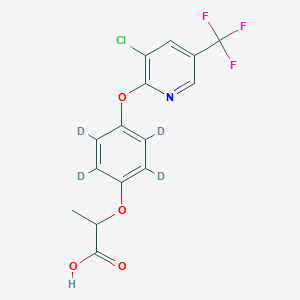

(+/-)-Haloxyfop-d4 is a monocarboxylic acid that is structurally characterized by the presence of a 2-phenoxypropanoic acid core. The hydrogen atoms at the para position of the phenyl ring are replaced by a [3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy group . This compound is notable for its unique combination of chlorine, fluorine, and deuterium atoms, which contribute to its distinct chemical properties.

作用機序

Target of Action

The primary target of this compound, also known as Haloxyfop (Free Acid) D4 (Phenoxy-D4), is the enzyme Acyl Carrier Protein Synthase (AcpS) and Phosphopantetheinyl Transferase (PPTase) . These enzymes play a crucial role in fatty acid synthesis, which is essential for cell growth and proliferation .

Mode of Action

Haloxyfop (Free Acid) D4 (Phenoxy-D4) acts as a fatty acid synthesis inhibitor . It binds to the active site of the AcpS-PPTase enzymes, thereby inhibiting their function . This inhibition disrupts the synthesis of fatty acids, which are vital components of the cell membrane and are necessary for cell growth and proliferation .

Biochemical Pathways

The inhibition of AcpS-PPTase enzymes by Haloxyfop (Free Acid) D4 (Phenoxy-D4) disrupts the fatty acid synthesis pathway . This disruption affects the production of key cellular components, leading to impaired cell growth and proliferation .

Pharmacokinetics

As an herbicide, it is known to be quickly absorbed and transported throughout the plant upon stem and leaf treatment . It is then hydrolyzed into acid, which inhibits the growth of the root and stem’s meristematic tissue .

Result of Action

The result of Haloxyfop (Free Acid) D4 (Phenoxy-D4)'s action is the inhibition of cell growth and proliferation due to the disruption of fatty acid synthesis . This leads to the death of the cells, and in the context of its use as an herbicide, the death of the treated plants .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-Haloxyfop-d4 typically involves the reaction of 2-phenoxypropanoic acid with 3-chloro-5-(trifluoromethyl)pyridin-2-ol in the presence of a suitable base and solvent . The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, are also common to achieve high purity levels .

化学反応の分析

Types of Reactions

(+/-)-Haloxyfop-d4 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can yield alcohols or amines, depending on the reagents used.

Substitution: Nucleophilic substitution reactions can replace the chlorine or fluorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, amines, and substituted phenoxypropanoic acids .

科学的研究の応用

(+/-)-Haloxyfop-d4 has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique isotopic labeling.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of herbicides and other agrochemicals.

類似化合物との比較

Similar Compounds

Haloxyfop: A similar compound used as a herbicide.

Methyl 2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate: Another related compound with similar structural features.

Uniqueness

(+/-)-Haloxyfop-d4 is unique due to its deuterium labeling, which can provide insights into reaction mechanisms and metabolic pathways that are not easily accessible with non-deuterated analogs .

生物活性

(+/-)-Haloxyfop-d4 is a deuterated derivative of haloxyfop, a selective herbicide belonging to the aryloxyphenoxypropionic acid class. This compound is primarily utilized in agricultural settings for controlling grass weeds in broadleaf crops, such as soybeans and canola. Its biological activity is characterized by its potent herbicidal effects, particularly through the inhibition of the enzyme acetyl-coenzyme A carboxylase (ACCase), which is crucial for fatty acid synthesis in plants.

The primary mode of action of this compound involves the inhibition of ACCase, leading to disrupted lipid metabolism in target grass species. This inhibition prevents the conversion of acetyl-CoA to malonyl-CoA, a key step in fatty acid biosynthesis. The compound binds to the active site of ACCase, effectively blocking its activity and resulting in the death of the targeted grass weeds while sparing broadleaf plants due to differences in ACCase sensitivity among species.

Biological Activity Data

The following table summarizes key biological activity data for this compound:

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₈H₁₉D₄O₄ |

| Molecular Weight | 403.8 g/mol |

| IC50 (ACCase inhibition) | 0.5 μM |

| Selectivity | High against grass species |

| Application | Herbicide for broadleaf crops |

Case Studies and Research Findings

- Herbicidal Efficacy : Research has shown that this compound exhibits significant herbicidal activity against various grass species while being less harmful to broadleaf plants. In studies, it demonstrated an IC50 value of approximately 0.5 μM for inhibiting ACCase from corn seedling chloroplasts, indicating its potency as an herbicide.

- Environmental Impact : A study assessing the toxicity of various herbicides, including haloxyfop, on coral symbionts revealed that haloxyfop had minimal impact on growth rates and effective quantum yields in certain marine microalgae at tested concentrations . This suggests that while effective as a herbicide, its environmental toxicity may be lower than that of other herbicides.

- Synergistic Effects : Investigations into the interactions between this compound and other agricultural chemicals indicated potential synergistic effects when combined with other herbicides targeting different metabolic pathways. This could enhance its efficacy through improved absorption and translocation within plant tissues.

Comparative Analysis

To further illustrate the unique properties of this compound compared to other herbicides within its class, the following table provides a comparative analysis:

| Herbicide | IC50 (μM) | Selectivity | Target Enzyme |

|---|---|---|---|

| This compound | 0.5 | High (grass vs broadleaf) | ACCase |

| Imazapic | 0.0952 | Moderate | ALS |

| Diuron | 4.25 | Low | PSII |

特性

IUPAC Name |

2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-2,3,5,6-tetradeuteriophenoxy]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF3NO4/c1-8(14(21)22)23-10-2-4-11(5-3-10)24-13-12(16)6-9(7-20-13)15(17,18)19/h2-8H,1H3,(H,21,22)/i2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOCUAJYOYBLQRH-QFFDRWTDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl)[2H])[2H])OC(C)C(=O)O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。